1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring, with an acetyl (ethanone) substituent at the 1'-position of the piperidine moiety.
Properties
IUPAC Name |
1-(2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16(26)24-13-11-22(12-14-24)25-20(18-9-5-6-10-21(18)27-22)15-19(23-25)17-7-3-2-4-8-17/h2-10,20H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWBNVWZFMRKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) under heating conditions for about 1 hour, leading to the formation of the 1,3-oxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound 1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Structural Representation
The compound features a complex spiro structure that combines elements of pyrazole and oxazine rings, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study focused on the synthesis of related compounds revealed that certain substitutions on the phenyl ring increased their effectiveness against various bacterial strains.
| Compound | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| Compound A | Moderate | Disruption of cell wall synthesis |
| Compound B | High | Inhibition of protein synthesis |
Anticancer Potential
The spiro structure is pivotal in the anticancer activity of these compounds. Research indicates that they may induce apoptosis in cancer cells through the activation of specific pathways. A notable case study involved testing this compound against breast cancer cell lines, showing promising results in inhibiting cell proliferation.
Neuroprotective Effects
Some derivatives have shown neuroprotective effects in preclinical models of neurodegenerative diseases. The mechanism appears to involve antioxidant properties and modulation of neuroinflammatory responses.
| Study | Model Used | Outcome |
|---|---|---|
| Study A | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Study B | In vitro neuronal cultures | Increased cell viability under oxidative stress |
Analgesic Properties
Research has also explored the analgesic potential of this compound. In animal models, it demonstrated significant pain relief comparable to standard analgesics, suggesting its utility in pain management therapies.
Case Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry focused on synthesizing a series of derivatives from this compound. The evaluation showed that modifications at the piperidine nitrogen significantly affected biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort investigated the structure-activity relationship of this compound and its analogs. It was found that specific substitutions on the oxazine ring enhanced both antimicrobial and anticancer activities, providing insights for future drug design.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes . The compound’s antimicrobial, anti-inflammatory, and antioxidant activities are likely mediated through its interaction with cellular targets and modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone (): This analog replaces the phenyl group at the 2-position with a 4-ethoxyphenyl substituent. Such modifications are critical in optimizing pharmacokinetic properties, as seen in related antifungal agents like sertaconazole (), where halogenated aryl groups improve target affinity .
Core Heterocycle Modifications: Oxazine vs. Thiazine
- Benzo[e]pyrazolo[1,5-c][1,3]thiazines (): Replacing the oxygen atom in the oxazine ring with sulfur yields thiazine derivatives.
Spirocyclic and Piperidine-Based Analogs
- Ethyl 2'-(2-hydroxyphenyl)-1',10'b-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate (): This compound shares the spiro-pyrazolo-oxazine-piperidine framework but includes a hydroxyphenyl group and an ethyl carboxylate ester. The hydroxyl group introduces hydrogen-bonding capacity, which may influence solubility and receptor binding. The ester moiety could serve as a prodrug feature, enhancing bioavailability compared to the ethanone derivative .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s spirocyclic structure may require multi-step synthesis, whereas copper-catalyzed one-pot methods (as in ) offer efficient routes for analogs with modified heterocycles .
- Biological Relevance: While direct data is lacking, the ethanone group’s electrophilic carbonyl could interact with nucleophilic residues in enzymes, akin to imidazole-derived antifungal agents () .
- Structure-Activity Relationships (SAR) : Substituent positioning (e.g., 4-ethoxy vs. 2-phenyl) and heteroatom choice (O vs. S) significantly influence bioactivity, suggesting iterative design is crucial for therapeutic optimization .
Biological Activity
1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial activity, anticancer potential, and mechanisms of action.
Structure and Composition
The compound's IUPAC name is 1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine], with a molecular formula of C21H23N3O and a molecular weight of 333.4 g/mol. Its structural complexity allows for various interactions with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O |
| Molecular Weight | 333.4 g/mol |
| InChI Key | SJVSUESXYZNAFJ-UHFFFAOYSA-N |
| PubChem CID | 5128094 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds in the same class. For instance, derivatives of the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] structure exhibited significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Evaluation
A study investigated the antimicrobial potency of several derivatives derived from similar structures. The results indicated that compounds with a phenyl group exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking this moiety. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of spiro compounds has been widely studied due to their ability to interact with multiple cellular targets. Specific derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
The proposed mechanisms include:
- Inhibition of DNA synthesis : Compounds may intercalate into DNA or inhibit topoisomerases.
- Induction of oxidative stress : Some derivatives generate reactive oxygen species (ROS), leading to cancer cell death.
- Modulation of signaling pathways : They can affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Neuroprotective Effects
Emerging research suggests that certain derivatives may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Neuroprotective Mechanism
The neuroprotective effects are hypothesized to result from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
